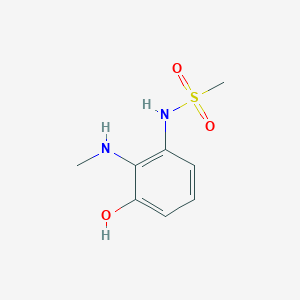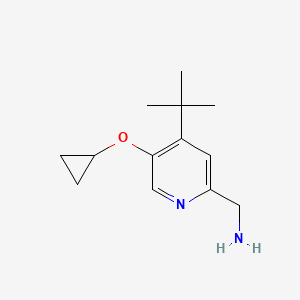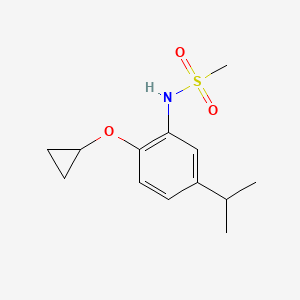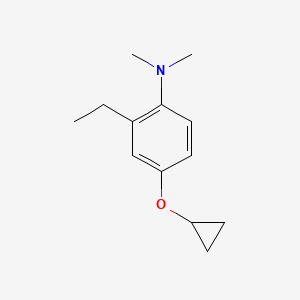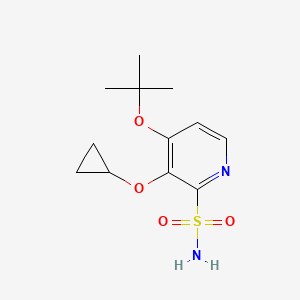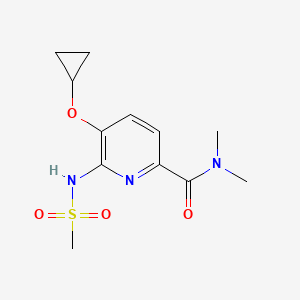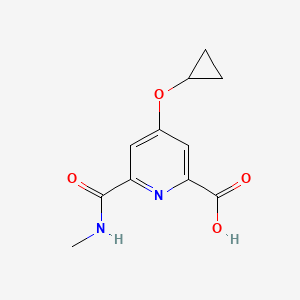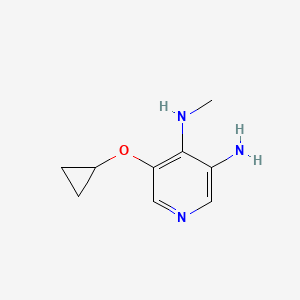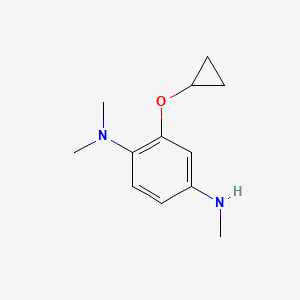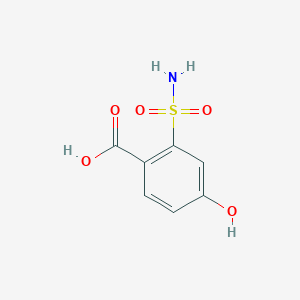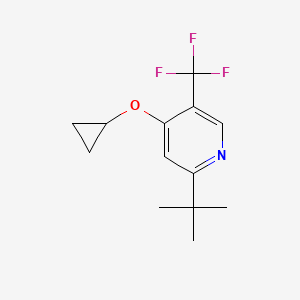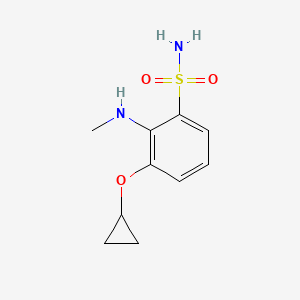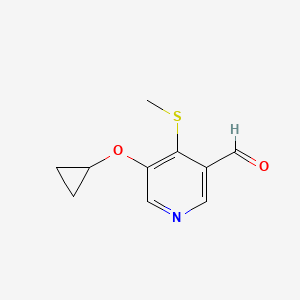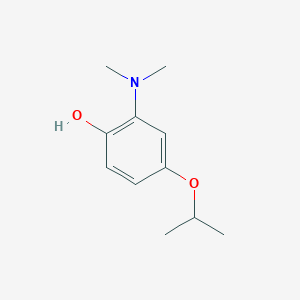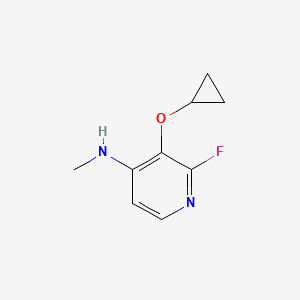
3-Cyclopropoxy-2-fluoro-N-methylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-2-fluoro-N-methylpyridin-4-amine is a chemical compound with the molecular formula C9H11FN2O and a molecular weight of 182.19 g/mol . This compound is part of the fluoropyridine family, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of fluorine atoms in the aromatic ring .
Preparation Methods
The synthesis of 3-Cyclopropoxy-2-fluoro-N-methylpyridin-4-amine involves several steps. One common method includes the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. This process often requires specific reagents and conditions to achieve the desired substitution . Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
3-Cyclopropoxy-2-fluoro-N-methylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reducing agents can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclopropoxy-2-fluoro-N-methylpyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound can be used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism by which 3-Cyclopropoxy-2-fluoro-N-methylpyridin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing properties influence the compound’s reactivity and interactions with biological molecules . This can affect various pathways, including those involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
3-Cyclopropoxy-2-fluoro-N-methylpyridin-4-amine can be compared with other similar compounds, such as:
3-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-4-amine: This compound has an additional methyl group, which can influence its chemical properties and reactivity.
2-Fluoropyridine: A simpler fluorinated pyridine, which lacks the cyclopropoxy and N-methyl groups, resulting in different reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties.
Properties
Molecular Formula |
C9H11FN2O |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-fluoro-N-methylpyridin-4-amine |
InChI |
InChI=1S/C9H11FN2O/c1-11-7-4-5-12-9(10)8(7)13-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12) |
InChI Key |
JBTNMVMFXWLYLX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=NC=C1)F)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


